molecular formula C24H26N2O3S B7696567 N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7696567
M. Wt: 422.5 g/mol
InChI Key: SNJBEQAASKTGIG-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a sulfonamide compound that is widely used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to have a wide range of applications in various fields of research, including cell biology, neuroscience, and pharmacology.

Mechanism of Action

NPPB exerts its pharmacological effects by binding to specific sites on ion channels and transporters, thereby modulating their activity. The compound has been found to interact with various domains of ion channels, including the transmembrane domains, the intracellular domains, and the extracellular domains. NPPB has also been shown to interact with specific amino acid residues on transporters, thereby inhibiting their activity.
Biochemical and Physiological Effects:
NPPB has been found to have a wide range of biochemical and physiological effects in various biological systems. The compound has been shown to modulate the activity of ion channels and transporters, thereby affecting various cellular processes, including ion transport, cell volume regulation, and intracellular signaling. NPPB has also been found to affect various physiological processes, including fluid and electrolyte balance, neuronal excitability, and smooth muscle contraction.

Advantages and Limitations for Lab Experiments

NPPB has several advantages as a pharmacological tool for studying ion channels and transporters. The compound is relatively selective for specific ion channels and transporters, thereby allowing for the specific modulation of their activity. NPPB is also relatively easy to use and has a well-established protocol for its application in various biological systems. However, NPPB has several limitations as a pharmacological tool. The compound has been found to have off-target effects on various ion channels and transporters, thereby limiting its specificity. NPPB is also relatively toxic and has been shown to affect cell viability at high concentrations.

Future Directions

There are several future directions for the study of NPPB and its applications in scientific research. One area of research is the development of more selective NPPB analogs that can modulate specific ion channels and transporters with greater specificity. Another area of research is the application of NPPB in the study of various disease models, including cystic fibrosis, hypertension, and epilepsy. Finally, the development of novel drug delivery systems for NPPB could enhance its efficacy and reduce its toxicity in various biological systems.

Synthesis Methods

NPPB is synthesized by reacting 3-nitroaniline with 2-phenylethylamine in the presence of sulfuric acid and acetic anhydride. The resulting product is then reacted with acetic anhydride and benzenesulfonyl chloride to form NPPB.

Scientific Research Applications

NPPB has been extensively used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). NPPB has also been shown to inhibit the activity of various transporters, including the Na+/K+/2Cl- cotransporter (NKCC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX).

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-24(25-18-16-21-10-4-1-5-11-21)20-26(19-17-22-12-6-2-7-13-22)30(28,29)23-14-8-3-9-15-23/h1-15H,16-20H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJBEQAASKTGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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